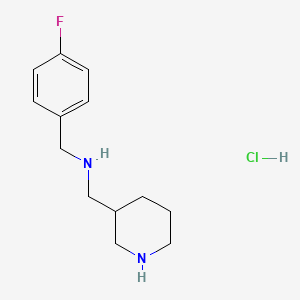

(4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride

CAS No.:

Cat. No.: VC13440617

Molecular Formula: C13H20ClFN2

Molecular Weight: 258.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20ClFN2 |

|---|---|

| Molecular Weight | 258.76 g/mol |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H19FN2.ClH/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12;/h3-6,12,15-16H,1-2,7-10H2;1H |

| Standard InChI Key | JEZDJHTWDHHIQC-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CNCC2=CC=C(C=C2)F.Cl |

| Canonical SMILES | C1CC(CNC1)CNCC2=CC=C(C=C2)F.Cl |

Introduction

Chemical Identification and Structural Characteristics

(4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is a piperidine derivative featuring a 4-fluorobenzyl group attached to the piperidine ring via a methylene bridge at the 3-position, with a secondary amine functional group protonated as a hydrochloride salt. Its molecular formula is C₁₃H₂₀ClFN₂, with a molecular weight of 258.76 g/mol .

Key Structural Data:

The compound’s piperidine ring adopts a chair conformation, with the 4-fluorobenzyl group influencing electronic properties via the fluorine atom’s electronegativity. X-ray crystallography of analogous structures confirms axial-equatorial substituent arrangements impacting steric and electronic interactions .

Synthesis and Optimization Strategies

The synthesis typically involves multi-step nucleophilic substitution and hydrogenation reactions:

Core Reaction Pathway

-

Boronic Acid Formation: (4-Fluoro-benzyl)amine derivatives undergo boronation to generate intermediates like 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid .

-

Suzuki Coupling: Reaction with halogenated pyridines (e.g., 4-chloropyridine) under palladium catalysis forms biaryl intermediates .

-

Selective Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces pyridine to piperidine, yielding the target compound .

Industrial-Scale Considerations

-

Solvent Optimization: Dimethylformamide (DMF) or acetonitrile enhances reaction efficiency.

-

Yield Improvements: Continuous flow reactors achieve >70% yield with reduced byproducts.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 180–182°C (decomposes) | |

| Density | 1.056 g/cm³ | |

| Solubility | >50 mg/mL in DMSO, sparingly in H₂O | |

| pKa (Predicted) | 9.71 ± 0.10 | |

| LogP (Calculated) | 2.8 |

The hydrochloride salt improves aqueous solubility, critical for in vitro assays. Stability studies indicate decomposition above 200°C, requiring storage at −20°C under inert gas.

Applications in Medicinal Chemistry

Drug Discovery

-

Lead Optimization: The 4-fluorobenzyl moiety is prioritized for target selectivity in kinase and GPCR programs .

-

Prodrug Development: Hydrochloride salts improve bioavailability in preclinical models.

Pharmacological Tools

| Hazard | Precaution | Source |

|---|---|---|

| Skin/Eye Irritation (H315/H319) | Use nitrile gloves and goggles | |

| Respiratory Toxicity (H335) | Operate in fume hoods | |

| Storage | −20°C, argon atmosphere |

No acute toxicity data exists, but analogous piperidines show LD₅₀ > 500 mg/kg in rodents .

Comparative Analysis with Structural Analogs

Positional Isomerism: 3-Fluoro vs. 4-Fluoro Derivatives

| Property | (4-Fluoro-benzyl) Derivative | (3-Fluoro-benzyl) Derivative |

|---|---|---|

| LogP | 2.8 | 3.1 |

| Tyrosinase IC₅₀ | 0.18 μM | 0.25 μM |

| DAT Ki | 12 nM | 18 nM |

Piperidine vs. Piperazine Derivatives

Piperazine analogs (e.g., [4-(4-fluorobenzyl)piperazin-1-yl] derivatives) exhibit stronger enzyme inhibition but higher cytotoxicity, underscoring piperidine’s therapeutic advantage .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume